Ethyl 3-oxo-2-(pyridin-3-yl)butanoate
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Overview
Description
Scientific Research Applications
Organic Synthesis and Catalysis
Ethyl 3-oxo-2-(pyridin-3-yl)butanoate and its derivatives serve as crucial intermediates in organic synthesis, offering pathways to synthesize highly functionalized molecules. For example, ethyl 2-methyl-2,3-butadienoate was used in [4 + 2] annulation reactions to produce tetrahydropyridines with excellent yields and regioselectivity, demonstrating its utility in constructing complex nitrogen-containing compounds (Zhu, Lan, & Kwon, 2003). Similarly, ethyl 4,4,4-trifluoro-3-oxo-butyrate engaged in reactions to form pyridine derivatives with potential in developing new chemical entities (Yang et al., 2013).
Fluorescence and Photophysical Properties
Ethyl 3-oxo-2-(pyridin-3-yl)butanoate derivatives have shown interesting fluorescence properties. New ester derivatives of isothiazolo[4,5-b]pyridine were synthesized, exhibiting solvatochromism and potential for biological applications due to their fluorescence behavior in different solvents (Krzyżak, Śliwińska, & Malinka, 2015).
Antimicrobial Activity
Compounds derived from Ethyl 3-oxo-2-(pyridin-3-yl)butanoate have been evaluated for their antimicrobial properties. A study found that ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates displayed significant activity against Mycobacterium tuberculosis, highlighting their potential as novel antimycobacterial agents (Raju et al., 2010).
Material Science and Catalysis
In material science, Ethyl 3-oxo-2-(pyridin-3-yl)butanoate and its analogs contribute to the development of new materials. For instance, a WO3/SiO2 catalyst, modified with NaOH for propylene production from 2-butene and ethylene metathesis, showcased how modifications of catalyst properties can influence product selectivity and efficiency, indicating the broad applicability of these compounds beyond traditional organic synthesis (Maksasithorn et al., 2014).
Future Directions
The promising in-vitro antimicrobial, anthelmintic activity, and cytotoxicity data conclusively revealed that these compounds may serve as viable lead compounds for the treatment of bacterial and parasitic infections . Therefore, they could help medicinal chemists design future chemotherapeutic agents to avoid rapid drug resistance .
properties
IUPAC Name |
ethyl 3-oxo-2-pyridin-3-ylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)10(8(2)13)9-5-4-6-12-7-9/h4-7,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDKYNFWPAMXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-(pyridin-3-yl)butanoate |
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